methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
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Overview
Description
Methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydroxybenzylidene group, and a hexanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves the condensation of 3-hydroxybenzaldehyde with a thiazolidinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then esterified with methanol to form the final compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxybenzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with various molecular targets. The compound’s thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydroxybenzylidene group can participate in hydrogen bonding and other interactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
- 6-((5E)-5-{3-[(4-Methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
- Methyl [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Uniqueness
Methyl 6-[(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to its acid or other ester counterparts .
Properties
Molecular Formula |
C17H19NO4S2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
methyl 6-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C17H19NO4S2/c1-22-15(20)8-3-2-4-9-18-16(21)14(24-17(18)23)11-12-6-5-7-13(19)10-12/h5-7,10-11,19H,2-4,8-9H2,1H3/b14-11+ |
InChI Key |
PMQYPUDRJMXBKG-SDNWHVSQSA-N |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C\C2=CC(=CC=C2)O)/SC1=S |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S |
Origin of Product |
United States |
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